H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH

Description

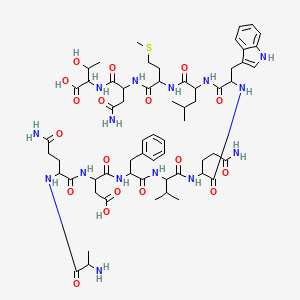

This compound is a synthetic peptide composed of a sequence of DL-configured amino acids: alanine (Ala), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), valine (Val), tryptophan (Trp), leucine (Leu), methionine (Met), asparagine (Asn), and a modified threonine residue (xiThr). The "DL" designation indicates a racemic mixture of D- and L-stereoisomers, which may influence its stability, bioavailability, and interaction with biological systems.

Properties

IUPAC Name |

4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-(2-aminopropanoylamino)-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJFTNFNMWDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N15O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each DL-amino acid is activated using coupling reagents like HBTU or DIC.

Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Based on the search results, the applications of the compound H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH can be summarized as follows:

The search results contain information about peptides with similar amino acid sequences, which can provide some context regarding the potential applications of the specified compound. For instance, H-DL-Tyr-DL-Ala-DL-Glu-Gly-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Asp is noted as a synthetic peptide with a complex sequence of amino acids that includes both D- and L-enantiomers. Such peptides are investigated for their potential roles in biochemical and pharmacological applications.

While a direct case study for this compound is not available, the characteristics of its constituent amino acids suggest several potential applications:

- Neurotransmission Modulation: The presence of glutamic acid and aspartic acid, which are excitatory neurotransmitters, suggests a role in synaptic transmission and plasticity.

- Hormonal Regulation: Tryptophan (Trp) can influence stress responses and metabolic processes.

- Antioxidant Properties: Aromatic amino acids like tryptophan (Trp) may exhibit antioxidant activity, which helps in scavenging free radicals and protecting cellular integrity.

One search result notes that the compound H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL is a biologically active fragment of human growth hormone-releasing factor (GHRH), which indicates it can be used as a diagnostic agent . Another search result discusses the role of D-amino acids in cognitive function and their potential as predictive biomarkers .

Here is a table that summarizes the amino acid composition of the compound:

| Amino Acid | Type |

|---|---|

| Alanine (Ala) | DL |

| Glutamine (Gln) | DL |

| Aspartic Acid (Asp) | DL |

| Phenylalanine (Phe) | DL |

| Valine (Val) | DL |

| Tryptophan (Trp) | DL |

| Leucine (Leu) | DL |

| Methionine (Met) | DL |

| Asparagine (Asn) | DL |

| xiThr | DL |

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to these targets and modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound A : H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH ()

- Molecular Weight : 1596.76 g/mol

- Hydrogen Bond Donors/Acceptors: 22/40

- LogP : -0.32 (indicating moderate hydrophilicity)

- Topological Polar Surface Area (TPSA) : 669 Ų

- Key Features : High glycine (Gly) content, tyrosine (Tyr), and serine (Ser) residues.

Target Compound :

- Inferred Properties: Higher molecular weight due to additional residues (e.g., Gln, Asp, Phe, Trp, xiThr). Enhanced hydrogen-bonding capacity from multiple Gln and Asn residues, possibly increasing solubility in polar solvents.

A. Glutamine (Gln)-Containing Peptides

- Ala-Gln Dipeptide () :

- Enhances intestinal morphology and growth performance in哺乳仔猪 by increasing villus height and reducing diarrhea rates.

- Boosts serum enzyme activity (e.g., alkaline phosphatase) and mucosal disaccharidase activity.

- Mechanism: Stabilizes gut barrier function and nutrient absorption.

- Larger size may delay absorption, enabling sustained release of Gln upon enzymatic cleavage. Additional residues (e.g., Trp, Met) could synergize with Gln to enhance anti-inflammatory or metabolic effects .

B. Anti-Inflammatory and Metabolic Effects

- Gln Supplementation in Diabetic Rats () :

- Reduces NF-κB, MCP-1, and MPO mRNA expression in skeletal muscle.

- Lowers fasting blood glucose (FBG) and increases GLP-1 secretion.

- Target Compound :

- The Asp residue may modulate immune responses, while Trp (a serotonin precursor) could influence metabolic signaling.

- xiThr’s role remains speculative but might alter peptide-receptor interactions compared to standard Thr.

C. Antioxidant Capacity

- Target Compound :

- Multiple Gln residues may enhance GSH synthesis pathways.

- Methionine (Met) contributes to sulfur-containing antioxidant systems (e.g., methionine sulfoxide reductase).

Stability and Bioavailability

- Compound A () : High glycine content and flexible backbone suggest rapid degradation in vivo.

- Target Compound : DL-configuration and bulky residues (Phe, Trp) may improve proteolytic resistance compared to L-configured peptides. However, larger size could limit passive absorption, necessitating specialized delivery systems.

Biological Activity

H-DL-Ala-DL-Gln-DL-Asp-DL-Phe-DL-Val-DL-Gln-DL-Trp-DL-Leu-DL-Met-DL-Asn-DL-xiThr-OH is a synthetic peptide that consists of a complex sequence of amino acids. This compound has garnered attention in the field of pharmacology due to its potential biological activities, including its effects on various physiological processes.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 1,169.4 g/mol . The compound features a diverse array of amino acids, which contribute to its biological activity and interaction with cellular targets.

The biological activity of this peptide can be attributed to its interaction with specific receptors and enzymes in the body. Peptides like H-DL-Ala-DL-Gln-DL-Asp have been shown to bind to cell surface receptors, influencing signaling pathways that regulate various physiological functions, including immune response and metabolic processes .

Pharmacological Effects

- Antioxidant Activity : Research indicates that peptides derived from amino acids can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that similar peptides may have neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases .

- Antimicrobial Properties : Certain amino acid sequences have been associated with antimicrobial activity, providing a potential avenue for developing new antibiotics .

Study 1: Neuroprotection

A study published in the Chemical and Pharmaceutical Bulletin investigated the neuroprotective effects of various synthetic peptides, including those similar to H-DL-Ala-DL-Gln. The findings indicated that these peptides could significantly reduce neuronal apoptosis in models of oxidative stress .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of peptides containing D-amino acids. The study found that these peptides demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this peptide with alternating DL-amino acids and xiThr, and how can they be methodologically addressed?

- Answer : The peptide’s racemic DL-residues and non-standard xiThr (modified threonine) introduce stereochemical complexity and coupling inefficiencies during solid-phase synthesis. To optimize yield:

- Use stepwise coupling with pre-activated Fmoc-DL-amino acids to minimize epimerization .

- Employ microwave-assisted synthesis to enhance coupling efficiency for bulky residues like DL-Trp and DL-Phe .

- Incorporate orthogonal protecting groups (e.g., Alloc for xiThr) to prevent side reactions during deprotection .

Q. Which analytical techniques are most reliable for verifying the sequence and purity of this peptide?

- Answer :

- MALDI-TOF Mass Spectrometry : Confirms molecular weight (±1 Da tolerance) and detects truncations .

- HPLC with Chiral Columns : Resolves DL-residue enantiomers to validate racemic composition .

- Amino Acid Analysis (AAA) : Quantifies residue ratios post-hydrolysis to ensure stoichiometric accuracy .

Q. How can solubility challenges posed by hydrophobic residues (e.g., DL-Phe, DL-Leu) be mitigated in aqueous assays?

- Answer :

- Use co-solvents (e.g., 10–20% DMSO or acetonitrile) with gradual dilution into buffer to prevent aggregation .

- Introduce charged residues (e.g., DL-Asp, DL-Gln) at terminal positions to enhance hydrophilicity without altering core functionality .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data across different cell lines?

- Answer :

- Dose-Response Normalization : Account for variations in cell membrane permeability (e.g., using ATP-binding cassette transporter inhibitors for peptide uptake studies) .

- Meta-Analysis Frameworks : Apply standardized metrics (e.g., IC50 fold-change) across studies to identify model-specific confounding factors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to isolate intrinsic activity from cell-specific signaling noise .

Q. How can the stereochemical impact of DL-residues on target binding be systematically evaluated?

- Answer :

- Enantiomer-Specific Synthesis : Compare L- and D-residue variants (e.g., Ala, Val) using SPOT synthesis arrays to map stereochemical contributions .

- Circular Dichroism (CD) Spectroscopy : Correlate secondary structure (α-helix/β-sheet) with residue chirality to infer conformational effects .

- Molecular Dynamics (MD) Simulations : Model racemic peptide-receptor interactions to predict enantiomer-specific binding pockets .

Q. What methodologies address inconsistencies in spectral data interpretation (e.g., NMR, CD) due to racemic mixtures?

- Answer :

- Racemic Crystallography : Co-crystallize the peptide with a chiral resolving agent to obtain high-resolution structural data .

- Deconvolution Algorithms : Apply software tools (e.g., NMRFx) to separate overlapping DL-residue signals in 2D-NMR spectra .

Data Contradiction Analysis

Q. Why do toxicity profiles of this peptide vary between in vitro and in vivo studies, and how should this be addressed?

- Answer :

- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify rapid degradation in vivo, which may reduce observed toxicity .

- Toxicokinetic Modeling : Integrate in vitro cytotoxicity (e.g., LD50) with bioavailability data to predict in vivo safety margins .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.